molecular formula C17H22O2 B3025651 delta1-Tetrahydrocannabiorcol CAS No. 22972-65-2

delta1-Tetrahydrocannabiorcol

Cat. No.: B3025651
CAS No.: 22972-65-2
M. Wt: 258.35 g/mol
InChI Key: WIDIPARNVYRVNW-CHWSQXEVSA-N
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Description

Delta1-Tetrahydrocannabiorcol is a phytocannabinoid found in the pollen of the Cannabis plant. It is a homologue of tetrahydrocannabinol and tetrahydrocannabivarin, with the alkyl side chain replaced by a smaller methyl group. Unlike tetrahydrocannabinol, this compound has negligible affinity for the CB1 and CB2 cannabinoid receptors, which means it does not have psychoactive effects. it is significantly more potent as an activator of the TRPA1 calcium channel, which plays an important role in pain perception .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delta1-tetrahydrocannabiorcol involves several steps, including reductions, deoxygenations, and Lewis acid cyclisation reactions. One common method involves the use of benzylidene acetone dienophiles and diene coupling partners under mildly Lewis acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from Cannabis pollen, followed by purification and chemical modification to obtain the desired compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for the quantification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions: Delta1-tetrahydrocannabiorcol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Delta1-tetrahydrocannabiorcol has several scientific research applications, including:

Mechanism of Action

Delta1-tetrahydrocannabiorcol exerts its effects primarily through the activation of the TRPA1 calcium channel. Unlike tetrahydrocannabinol and tetrahydrocannabivarin, it has negligible affinity for the CB1 and CB2 cannabinoid receptors. The activation of TRPA1 channels plays a crucial role in pain perception and has been shown to produce analgesic effects via activation of spinal TRPA1 channels .

Comparison with Similar Compounds

    Tetrahydrocannabinol (THC): The principal psychoactive constituent of cannabis, with high affinity for CB1 and CB2 receptors.

    Tetrahydrocannabivarin (THCV): A homologue of tetrahydrocannabinol with a shorter alkyl side chain, also interacts with CB1 and CB2 receptors.

    Cannabidiorcol: Another cannabinoid with a similar structure but different pharmacological properties.

Uniqueness: Delta1-tetrahydrocannabiorcol is unique in its negligible affinity for CB1 and CB2 receptors and its potent activation of the TRPA1 calcium channel. This distinct mechanism of action sets it apart from other cannabinoids like tetrahydrocannabinol and tetrahydrocannabivarin, which primarily exert their effects through cannabinoid receptors .

Properties

IUPAC Name

(6aR,10aR)-3,6,6,9-tetramethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h7-9,12-13,18H,5-6H2,1-4H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDIPARNVYRVNW-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)C(OC3=CC(=CC(=C23)O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336645
Record name Tetrahydrocannabiorcol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22972-65-2
Record name delta1-Tetrahydrocannabiorcol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrocannabiorcol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.1-TETRAHYDROCANNABIORCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D633LAJ19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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